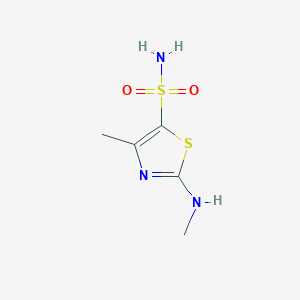

2-Methylamino-4-methylthiazole-5-sulfonamide

Description

2-Methylamino-4-methylthiazole-5-sulfonamide is a chemical compound with the molecular formula C₅H₉N₃O₂S₂ and a molecular weight of 207.27 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its applications in proteomics research .

Propriétés

IUPAC Name |

4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S2/c1-3-4(12(6,9)10)11-5(7-2)8-3/h1-2H3,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLDBZCFWNSVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460880 | |

| Record name | 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348086-68-0 | |

| Record name | 4-Methyl-2-(methylamino)-5-thiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348086-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Initial Thiazole Formation

The initial step involves the synthesis of ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate by reacting 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine. This reaction constructs the thiazole ring bearing the methylamino group at position 2 and a methyl group at position 4, with a carboxylate ester at position 5.

Protection of the 2-Methylamino Group

The 2-methylamino group can interfere with subsequent reactions; therefore, it is commonly protected as a tert-butoxycarbonate derivative to prevent side reactions during further functionalization.

Functionalization at the 5-Position

The key challenge is the introduction of the sulfonamide group at the 5-position. This is typically achieved by converting the carboxylate or related intermediates into sulfonyl derivatives through halogenation and nucleophilic substitution steps.

- For example, bromination followed by treatment with sodium cyanide and subsequent reactions can lead to intermediates suitable for sulfonamide formation. However, due to the toxicity of sodium cyanide, alternative safer methods are preferred.

- Direct sulfonylation can be carried out using reagents such as sulfur oxychloride to introduce sulfonyl chloride intermediates, which can then be converted to sulfonamides by reaction with ammonia or amines.

Final Deprotection and Purification

After successful sulfonamide formation, the protecting groups are removed under mild acidic or basic conditions to yield the target 2-methylamino-4-methylthiazole-5-sulfonamide. The final product is purified by column chromatography or recrystallization to achieve high purity.

Representative Synthesis Scheme

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiazole ring formation: 1-methylthiourea + ethyl 2-chloro-3-oxobutanoate | Pyridine, reflux | ~70-80% | Produces ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate |

| 2 | Protection of 2-methylamino group | tert-Butyl chloroformate, base | ~90% | Protects methylamino group as tert-butoxycarbonate |

| 3 | Halogenation at 5-position | Bromination or sulfur oxychloride | Variable | Introduces reactive halogen or sulfonyl chloride |

| 4 | Nucleophilic substitution to sulfonamide | Ammonia or amines | 60-80% | Forms sulfonamide group |

| 5 | Deprotection of methylamino group | Acidic or basic conditions | 85-95% | Restores free methylamino group |

| 6 | Purification | Column chromatography | — | Ensures product purity |

Detailed Research Findings

- The methylamino group at position 2 can interfere with alkylation or halogenation steps; hence, its protection is critical for high yields.

- Sulfur oxychloride is an effective reagent for converting hydroxymethyl thiazole derivatives into chloromethyl intermediates, which can then be transformed into sulfonamides by reaction with ammonia or methylamine solutions.

- Reaction temperatures are carefully controlled, often at 0–5 °C during halogenation to avoid side reactions.

- Subsequent substitution reactions to introduce the sulfonamide group are typically carried out at elevated temperatures (50–60 °C) overnight to ensure completion.

- Purification by column chromatography is essential to separate the desired sulfonamide from side products and unreacted starting materials.

Example Preparation Data from Patent Literature

Though these examples use sec-propyl substitution, the methodology is analogous for methyl substituents on the thiazole ring.

Analytical Considerations

- Reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

- Purity and identity of the final sulfonamide are confirmed by high-performance liquid chromatography (HPLC), mass spectrometry (MS), and elemental analysis.

- X-ray crystallography has been used to confirm the structure of related thiazole derivatives, providing insights into the binding and reactivity of the sulfonamide group.

Analyse Des Réactions Chimiques

2-Methylamino-4-methylthiazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonamide groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as a lead candidate for the development of new pharmaceuticals. Its thiazole framework is prevalent in biologically active molecules, making it a valuable target in drug discovery.

Antibacterial Activity

Research indicates that 2-Methylamino-4-methylthiazole-5-sulfonamide exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 - 128 µg/mL |

| Escherichia coli | 32 - 128 µg/mL |

In vitro tests showed that the compound inhibits bacterial growth effectively, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .

Antifungal Properties

The compound has also been evaluated for antifungal activity, particularly against drug-resistant strains of Candida. Notably, it has shown significant efficacy against Candida auris, outperforming traditional antifungal agents like fluconazole. This highlights its potential role in addressing fungal infections that pose treatment challenges.

Cancer Research

Cytotoxicity studies have been conducted to assess the compound's effects on cancer cell lines. The results are promising:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | Low micromolar range |

| A549 (Lung Cancer) | Low micromolar range |

These findings suggest that this compound may serve as a potential anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Structural Comparisons and Derivatives

The versatility of the thiazole moiety allows for the synthesis of various derivatives that exhibit distinct biological activities. The following table summarizes some related compounds and their respective activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-methylthiazole-5-sulfonamide | Chlorine substitution on the thiazole | Antibacterial |

| 4-Methylthiazole-5-sulfonamide | Lacks amino group at position 2 | Antifungal |

| 2-Amino-4-methylthiazole | Amino group at position 2 | Anticancer |

This comparison illustrates how modifications to the thiazole structure can influence biological activity, emphasizing the importance of structure-activity relationships in drug design .

Mécanisme D'action

The mechanism of action of 2-Methylamino-4-methylthiazole-5-sulfonamide involves its interaction with various molecular targets. The thiazole ring in the compound can participate in electron delocalization, which affects its reactivity and interaction with biological molecules . The sulfonamide group can form hydrogen bonds with proteins, influencing their structure and function . These interactions can modulate biochemical pathways and enzyme activities .

Comparaison Avec Des Composés Similaires

2-Methylamino-4-methylthiazole-5-sulfonamide can be compared with other thiazole derivatives, such as:

Pramipexole: Contains a 2-amino-thiazole moiety and is used as a dopamine D2 agonist in the treatment of Parkinson’s disease.

Riluzole: An aminothiazole-based drug used to manage Lou Gehrig’s disease.

Sulfathiazole: An antimicrobial drug containing a thiazole ring.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions in proteomics research and its potential as a building block for more complex molecules .

Activité Biologique

2-Methylamino-4-methylthiazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, which is known for conferring various biological properties to its derivatives. The compound's molecular formula is with a molecular weight of 192.21 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

- Enzyme Inhibition : Interaction studies have indicated that this compound can bind to specific enzymes, potentially altering metabolic pathways in cells.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Antitumor | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Binds to metabolic enzymes |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, including those involved in metabolic pathways. This interaction can lead to altered biochemical responses in living systems.

- Cell Signaling Modulation : It may influence cell signaling pathways related to growth and apoptosis, particularly in cancer cells .

- Structural Activity Relationship (SAR) : Studies have indicated that modifications to the thiazole ring and substituents can significantly impact the biological activity of similar compounds, suggesting that structural variations can enhance or diminish efficacy .

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-methylthiazole-5-sulfonamide | Chlorine substitution on the thiazole | Antibacterial |

| 4-Methylthiazole-5-sulfonamide | Lacks amino group at position 2 | Antifungal |

| 2-Amino-4-methylthiazole | Amino group at position 2 | Anticancer |

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including this compound:

- Antitumor Effects : A study demonstrated that thiazole derivatives could inhibit tumor growth in vitro and in vivo models. The presence of specific functional groups was correlated with enhanced cytotoxicity against cancer cell lines .

- Antimicrobial Potency : Research indicated that compounds similar to this compound exhibited potent antibacterial activity against strains resistant to conventional antibiotics .

- Pharmacokinetics : The pharmacokinetic profile suggests good bioavailability and distribution within biological systems, which is crucial for therapeutic applications.

Q & A

What synthetic methodologies are recommended for preparing 2-Methylamino-4-methylthiazole-5-sulfonamide and its derivatives?

Basic Research Question

The synthesis of thiazole sulfonamide derivatives typically involves cyclization and functionalization steps. A validated approach includes:

- Cyclization of intermediates using Lawesson’s reagent to form the thiazole core, followed by oxidative chlorination to introduce sulfonyl chloride groups .

- Nucleophilic substitution with amines to install the methylamino group. For example, intermediates like ethyl 2-oxoacetate derivatives can be cyclized and chlorinated to yield sulfonyl chlorides, which are then reacted with methylamine to form sulfonamides .

- Optimization of reaction conditions (e.g., solvent polarity, temperature) to improve yields. Methanol or isopropanol is often used due to their compatibility with sulfonamide intermediates .

How can researchers resolve contradictions in biological activity data across different assays for this compound?

Advanced Research Question

Contradictions in activity data may arise due to assay-specific variables. A systematic approach includes:

- Cross-validation using standardized protocols : Ensure consistent cell lines (e.g., NCI-60 panel for antitumor screening) and assay conditions (e.g., pH, incubation time) .

- Metabolic stability analysis : Use HPLC (e.g., Purospher STAR RP-18 columns) to assess compound degradation in different media, which may explain discrepancies in IC₅₀ values .

- Molecular docking studies : Compare binding affinities across protein conformations to identify assay-specific interactions. For example, sulfonamide derivatives may exhibit variable activity depending on target protein flexibility .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

Critical techniques include:

- High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylamino vs. methylthiazole groups) .

- HPLC with UV/Vis detection : Use C18 columns (e.g., Purospher STAR RP-18) to quantify purity (>95%) and detect byproducts. Mobile phases often combine methanol or acetonitrile with aqueous buffers .

What strategies are employed to analyze structure-activity relationships (SAR) for sulfonamide derivatives?

Advanced Research Question

SAR analysis involves:

- Systematic substituent variation : Replace the methylamino group with bulkier alkylamines or aromatic amines to assess steric/electronic effects on activity .

- In vitro screening against diverse targets : Test derivatives for antimicrobial (Gram-positive/Gram-negative bacteria) and antitumor (e.g., MCF-7, A549 cells) activity to identify pharmacophore requirements .

- Computational modeling : Use molecular dynamics simulations to correlate sulfonamide conformation (e.g., sulfonyl group orientation) with target binding .

How should researchers design experiments to evaluate the antimicrobial activity of this compound?

Basic Research Question

A robust protocol includes:

- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) .

- Time-kill kinetics studies to assess bactericidal vs. bacteriostatic effects.

- Synergy testing with β-lactam antibiotics to identify potentiating effects, as sulfonamides often target dihydropteroate synthase .

What methods are used to optimize reaction conditions for synthesizing sulfonamide derivatives with enhanced solubility?

Advanced Research Question

Key strategies include:

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve intermediate solubility during cyclization .

- Salt formation : Introduce sodium or potassium counterions via reaction with carbonate bases to enhance aqueous solubility .

- Prodrug design : Attach hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, which can be cleaved in vivo .

How can researchers address low yields in the final sulfonamide coupling step?

Advanced Research Question

Troubleshooting steps:

- Activation of sulfonyl chlorides : Use catalysts like DMAP to enhance reactivity with amines .

- Byproduct analysis via LC-MS : Identify side products (e.g., disulfonates) and adjust stoichiometry or reaction time .

- Microwave-assisted synthesis : Reduce reaction time and improve yields by 10–15% through controlled heating .

What in vitro models are suitable for assessing antitumor activity of this compound?

Basic Research Question

Standard models include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.